3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[[3-hydroxypropyl(dimethyl)silyl]oxy-dimethylsilyl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26O3Si2/c1-14(2,9-5-7-11)13-15(3,4)10-6-8-12/h11-12H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPWSRVEMSGMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCO)O[Si](C)(C)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170899 | |

| Record name | 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18001-97-3 | |

| Record name | 3,3′-(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)bis[1-propanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18001-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018001973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-(1,1,3,3-tetramethyldisiloxane-1,3-diyl)dipropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol

Introduction: The Significance of a Versatile Siloxane Diol

3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol, a specialized siloxane diol, is a critical building block in advanced materials science. Its unique molecular architecture, featuring a flexible siloxane backbone and reactive terminal hydroxyl groups, imparts desirable properties such as thermal stability, low surface energy, and biocompatibility to a variety of polymers. This guide provides a comprehensive overview of the primary synthesis methodologies for this compound, with a focus on practical application and theoretical underpinnings for researchers in materials science and drug development.

Primary Synthesis Route: Platinum-Catalyzed Hydrosilylation

The most prevalent and efficient method for synthesizing this compound is the hydrosilylation of allyl alcohol with 1,1,3,3-tetramethyldisiloxane. This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of allyl alcohol, catalyzed by a platinum complex.

Reaction Mechanism and Causality

The hydrosilylation reaction typically proceeds via the Chalk-Harrod mechanism, which involves the oxidative addition of the Si-H bond to the platinum(0) catalyst, followed by coordination of the alkene (allyl alcohol). Migratory insertion of the alkene into the platinum-hydride bond and subsequent reductive elimination yields the desired product and regenerates the catalyst.

Karstedt's catalyst, a platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex, is highly effective for this transformation due to its high catalytic activity at low concentrations and solubility in common organic solvents.[1][2] The use of a highly efficient catalyst is crucial to drive the reaction to completion and minimize side reactions.

A potential side reaction is the O-silylation of allyl alcohol, which can be minimized by controlling the reaction conditions and catalyst choice.[3] Karstedt's catalyst is known to favor the desired C-silylation over O-silylation.[3]

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

1,1,3,3-Tetramethyldisiloxane (TMDS)

-

Allyl alcohol

-

Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution, ~2% Pt in xylene)

-

Toluene, anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for elution

Procedure:

-

To a dried, inert-atmosphere flask equipped with a magnetic stirrer, condenser, and addition funnel, add allyl alcohol and anhydrous toluene.

-

Slowly add 1,1,3,3-tetramethyldisiloxane to the stirred solution.

-

Add Karstedt's catalyst (typically 2-5 ppm Pt relative to the reactants).[1] The reaction is often exothermic.

-

Heat the reaction mixture to a controlled temperature (e.g., 60-80°C) and monitor the reaction progress by FT-IR (disappearance of the Si-H stretch around 2130 cm⁻¹) or ¹H NMR (disappearance of the Si-H proton signal).[1][4]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove any catalyst residues.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure diol.[1]

Characterization of this compound:

| Technique | Characteristic Signals |

| ¹H NMR | δ 0.1–0.3 ppm (s, 12H, Si–CH₃), δ 1.6–1.8 ppm (m, 4H, -CH₂-Si), δ 3.6–3.8 ppm (t, 4H, -CH₂-OH), broad signal for O-H.[1] |

| ²⁹Si NMR | δ -10 to -15 ppm (Si–O–Si), δ -35 to -40 ppm (Si–CH₂).[1] |

| FT-IR (cm⁻¹) | 3200–3600 (broad, O-H stretch), 2870-2960 (C-H stretch), 1050–1100 (strong, Si–O–Si stretch).[1] |

Alternative Synthesis Strategies

While hydrosilylation is the predominant method, other synthetic routes to dihydroxy-terminated siloxanes exist, offering alternative approaches depending on the desired scale and available starting materials.

Ring-Opening Polymerization of Cyclosiloxanes

Anionic or cationic ring-opening polymerization of cyclosiloxanes, such as octamethylcyclotetrasiloxane (D4), can be employed to produce siloxane polymers.[5][6] By using a functionalized initiator or terminator, it is possible to introduce hydroxyl groups at the chain ends. This method is particularly useful for synthesizing longer-chain dihydroxy-terminated polysiloxanes. The molecular weight can be controlled by the monomer-to-initiator ratio.

Hydrolysis of Dichloro-Functionalized Siloxanes

Comparative Analysis of Synthesis Methods

| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Advantages | Disadvantages |

| Hydrosilylation | Karstedt's Catalyst | Toluene | 60–100 | >85 | High regioselectivity, high yield, one-step reaction.[1] | Requires a platinum catalyst, potential for side reactions. |

| Ring-Opening Polymerization | Acidic or Basic Catalyst | Varies | Varies | Varies | Allows for synthesis of various chain lengths. | May produce a distribution of polymer chain lengths. |

| Hydrolysis | Water/Base | Varies | Varies | Moderate | Avoids the use of expensive catalysts. | Multi-step process, may require harsh conditions. |

Conclusion and Future Outlook

The platinum-catalyzed hydrosilylation of allyl alcohol with 1,1,3,3-tetramethyldisiloxane remains the most practical and efficient method for the synthesis of this compound. The high yield, selectivity, and one-pot nature of this reaction make it ideal for both laboratory-scale and industrial applications. Future research may focus on developing more sustainable and cost-effective catalysts to replace platinum, as well as exploring novel synthesis routes to further expand the library of functionalized siloxane monomers.

References

- Chojnowski, J. Ring-Opening Polymerization of Cyclosiloxanes. In Silicon Compounds: Silanes & Silicones. Gelest, Inc.

-

Zhang, C. R., & Laine, R. M. (2000). Hydrosilylation of Allyl Alcohol with [HSiMe2OSiO1.5]8: Octa(3-hydroxypropyldimethylsiloxy)octasilsesquioxane and Its Octamethacrylate Derivative as Potential Precursors to Hybrid Nanocomposites. Journal of the American Chemical Society, 122(29), 6979–6988. (URL: [Link])

-

Rbihi, Z., et al. (2021). β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. Open Access Library Journal, 8, 1-17. (URL: [Link])

-

Hydrosilylation of Allyl Alcohol with [HSiMe2OSiO1.5]8: Octa(3-hydroxypropyldimethylsiloxy)octasilsesquioxane and Its Octamethacrylate Derivative as Potential Precursors to Hybrid Nanocomposites - ResearchGate. (URL: [Link])

-

Ring-opening polymerization of siloxanes with nitrogen containing bases - RosDok. (URL: [Link])

-

Dehydrocondensation and hydrosilylation reactions of methylhydridesiloxane with allyl alcohol - ResearchGate. (URL: [Link])

- Process for preparing 1,1,3,3-tetramethyl-disiloxane - Google P

Sources

- 1. benchchem.com [benchchem.com]

- 2. scirp.org [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane - Google Patents [patents.google.com]

- 5. Synthesis of Polysiloxanes In Microemulsion Via ring opening of D4 [nanochemres.org]

- 6. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

Physicochemical properties of 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol

An In-Depth Technical Guide to 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol

Section 1: Introduction and Molecular Overview

This compound, also widely known as 1,3-Bis(3-hydroxypropyl)tetramethyldisiloxane, is a unique organosilicon compound with the CAS Number 18001-97-3.[1][2][3][4] Its molecular structure is characterized by a central, flexible tetramethyldisiloxane core, which is flanked by two propyl chains terminating in primary hydroxyl (-OH) groups.[4] This bifunctional architecture imparts a hybrid set of properties: the siloxane backbone provides flexibility, low surface tension, and thermal stability, while the terminal hydroxyl groups offer polarity and reactive sites for a variety of chemical transformations.

This combination makes it a valuable building block in advanced materials science, particularly in the synthesis of modified polymers. It serves as a key monomer for introducing siloxane segments into organic polymer backbones, thereby enhancing properties such as flexibility, hydrophilicity, and surface characteristics.[5] Its applications span from performance coatings and adhesives to crosslinking agents in silicone elastomers.[5][6]

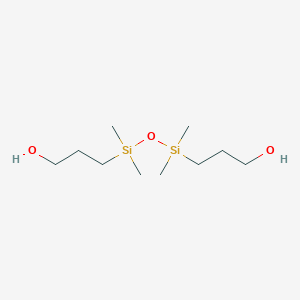

Caption: Molecular structure of this compound.

Section 2: Physicochemical Properties

The utility of this compound is directly derived from its distinct physical and chemical properties. The siloxane (Si-O-Si) linkage provides a high degree of rotational freedom, leading to a low glass transition temperature in polymers incorporating this moiety. The terminal hydroxyl groups enable hydrogen bonding and make the molecule reactive in condensation and crosslinking reactions.[5] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 18001-97-3 | [1][2][3] |

| Molecular Formula | C₁₀H₂₆O₃Si₂ | [1][3][4] |

| Molecular Weight | 250.48 g/mol | [1][3][4] |

| Appearance | Clear to straw-colored liquid with a mild odor | [4][7] |

| Density | 0.953 g/mL at 25°C | [3][7] |

| Boiling Point | 75°C at 20 mmHg | [3][4] |

| Melting Point | < 0°C | [4][7] |

| Flash Point | 45°C | [3][7] |

| Refractive Index | 1.4472 at 20°C | [3] |

| Hydrolytic Sensitivity | 4: No reaction with water under neutral conditions | [3] |

The hydrolytic stability under neutral conditions is a significant feature, ensuring its integrity in formulations that are not strongly acidic or basic.[3] However, the Si-O bond can be susceptible to cleavage under harsh pH conditions, a factor that must be considered in formulation and application environments.

Section 3: Synthesis and Mechanism

The most prevalent and efficient method for synthesizing this compound is through the hydrosilylation of an unsaturated alcohol with 1,1,3,3-Tetramethyldisiloxane (TMDS).[5]

Causality of Experimental Design

The chosen pathway involves the reaction of TMDS with allyl alcohol. This choice is deliberate:

-

High Reactivity: The Si-H bonds in TMDS are reactive towards the carbon-carbon double bond of allyl alcohol in the presence of a suitable catalyst.[5]

-

Atom Economy: Hydrosilylation is an addition reaction, making it highly atom-economical with no byproducts generated from the core reaction.

-

Catalyst of Choice: A platinum-based catalyst, such as Karstedt's catalyst, is typically employed.[5] Platinum catalysts are exceptionally efficient for hydrosilylation, enabling the reaction to proceed at low temperatures with high selectivity and yield, minimizing side reactions.

Caption: General workflow for the synthesis of the target compound via hydrosilylation.

Self-Validating Synthesis Protocol

The following protocol describes a laboratory-scale synthesis. The trustworthiness of this procedure is established through integrated purification and characterization steps, which validate the identity and purity of the final product.

-

Reactor Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (e.g., Nitrogen), and a dropping funnel. The system must be thoroughly dried to prevent side reactions.

-

Charging Reactants: Charge the flask with 1,1,3,3-Tetramethyldisiloxane (1.0 eq) and the platinum catalyst (typically in the ppm range relative to the silane).

-

Initiating Reaction: Begin stirring and gently heat the flask to approximately 50-60°C.

-

Controlled Addition: Add allyl alcohol (2.1 eq, a slight excess) dropwise from the dropping funnel. The causality for slow addition is to control the exothermic reaction and prevent temperature spikes that could lead to side reactions.

-

Reaction Monitoring: The reaction progress can be monitored by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band (around 2120 cm⁻¹) from the TMDS.

-

Workup and Purification:

-

Product Validation (Trustworthiness):

-

NMR Spectroscopy (¹H, ¹³C, ²⁹Si): Confirm the molecular structure and absence of starting materials.

-

FT-IR Spectroscopy: Verify the absence of the Si-H peak and the presence of a broad O-H stretch (around 3300 cm⁻¹).

-

Gas Chromatography (GC): Assess the purity of the final product.

-

Section 4: Key Applications and Functional Insights

The unique dual-character of this molecule drives its use in several advanced applications.

-

Polymer Modification: It is a key monomer for producing silicone-polyether copolymers.[5] The siloxane unit is incorporated into a polymer backbone (e.g., polyurethane or polyester).

-

Causality: The flexible Si-O-Si linkage lowers the glass transition temperature of the resulting polymer, improving its flexibility at low temperatures. The terminal hydroxyl groups act as the reactive handles to integrate the molecule into the polymer chain.

-

-

Crosslinking Agent: In silicone elastomers and certain resin systems, the two terminal hydroxyl groups can react with other functional groups (e.g., isocyanates, carboxylic acids) to form a crosslinked network.[5]

-

Causality: As a difunctional molecule, it acts as a linker between two polymer chains, increasing the molecular weight and creating a robust three-dimensional network that enhances the mechanical properties and solvent resistance of the material.

-

-

Coatings and Adhesives: It is used as an additive or co-monomer in coatings.[5][6]

-

Causality: The siloxane portion of the molecule preferentially orients at the surface, which lowers the surface energy. This effect improves substrate wetting, flow, and leveling, while also imparting a degree of hydrophobicity and slip to the final coating.[6]

-

Section 5: Safety and Handling

According to safety data, this compound is classified as a hazardous substance.[7]

-

GHS Hazard Statements:

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

First Aid Measures:

To the best of current knowledge, the chemical, physical, and toxicological properties have not been exhaustively investigated.[1] Therefore, it should be handled with the care appropriate for a laboratory chemical of unknown long-term effects.

References

- This compound - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb3PdbqVYGWOSaGSYQukEHoIjH3j1MbjWhGDkuQcNsr7HmMwXl9d08Zqgmo491SPZuBss2rDnAddUg9RdzPX8sfB0mbL1S-SWSOtvwP3FrMGJzK9dJ-Sv4UMx1xalwvDBf_88=]

- MSDS of 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(propan-1-ol) - Capot Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0bn4uZeZ1iIVgdSCxvhfgPWyy4RiZXXBPP9MmNy6lW__ca-_7GGI6za_5MjqoHvxs0ptDlou4aGOzw8OYg5UqVr7z3wKbZ4m49puWqREyIiG4k1EsxLMqOJaC_0gfFXd6QITBrW0qpXt5V6mGBhGi]

- 1,3-BIS(3-HYDROXYPROPYL)TETRAMETHYLDISILOXANE | 18001-97-3 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8Cfu2DWK7JKORwL0HIq5MxWuHJ5P_qGGZynOTIgsjzCwb6N1wEaC0FRKvCOnwT7yUF4HhPd2wbHEs9-KOfDN1kLSyxNoMhQzCj9cOigcTnsEEOgeFHMLkpmtBC1LdPR0-oJ5BfooiRDXMqNjVZTW21VZMZaKxMTdcTaO2qlrm]

- 3,3'-(1,1,3,3-Tetramethyldisiloxan-1,3-diyl)dipropanol - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJLZoxu5n78gnwRBhYtjWbaqQ5Fc2KuAdHjJw2tpAfn7ZN6yYEB9rztRRQ0cDXaKQ3uGg8oMtdlUI1GhiLCqV0NJYBQtnX_p0fqbvRpYFz30Zp2zUIC7pOAd5pMFkzRt6mymzoOFklR-Yimps18s2YUKJmisNGq7ARwEMARw==]

- 3,3′-(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)bis[1-propanol] Safety Data Sheets - Echemi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXm18FDux-UHeJiGNd-Guouvlgb_ssjRTdD1ttCqdEj3HVg1TovCxrGjNVrcWhpiTULvx58jddySs2Qr9vI00YmNV8ABEV-GhBxpdzhCMguKWMuxd_Hg2wfBqcO3hMVnPQFTMGinapvk136FNFe0BZqfVT0M3_BjEMqVekpQR9A8tnUbtWW0LwsLYABLqL3qFDWxp6]

- 1,3-BIS(HYDROXYPROPYL)TETRAMETHYLDISILOXANE, tech 95 - Gelest, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeDQy0IwO1CeUaHmz_3JcGEs7Rxtx2a7mg28LaXrvl1bi2sYs3V--UfyADDPnGS-Y1SU59OBuPY-lz1VitzzZF9KhvnDGvTBVdwiIxWtegs1Oq1xZdaR5t5yAD01S_gYCwqTY=]

- CAS 18001-97-3 1,3-Bis(Hydroxypropyl)Tetramethyldisiloxane - Alfa Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNxn2njtErXzmtzSvt2YRw1fb_uKjK0bgTk_V3084DyXvlUkarVT4cwUxMTy0Ke9ap5LY0rYkV7FnMh6D14x_h1bbXZakcSgNmQVGWOkKJ2roDGmGscC2kpDe2_9AagxmP9M0Q7w52mmdBpCaAuSv4lYzbU-Yohsc9LuKsERnfhFQjwlYvtj6f13daD2Ur6FjHj9A_KBZwTR9PHpwXWytMi8GHUA==]

- 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanal | C10H22O3Si2 | CID - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbL_ZlVDqvHIECkzHK1KZ9OzPkXgoZJ-HL8CTXF-mfVCmT8Y4lTRLdlotiVbicvD88Qc5Ca0wBJ3cRvQ7G4l1ZA25TciHgb4C2YLpmObRFykKKkGMuuyetwhoj97Jlv2clvAsyAqwPNulzzJA=]

- CAS#:18001-97-3 | 1,3-bis(3-hydroxypropyl)tetramethyldisiloxane | Chemsrc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh-qyPk6fTF7SqSy5HgOgu-T_6fvMZIDXxBUc4xH_G3Aa_lTUbxO60MzNGHa3mYJxXR9Xx_W4MXMzJbQuysARifE6WAd-mPEhxVql46KAapGRJX5KlxnOjBKUQnXBLFMXng1zc8THhcL6KjbcNvjE=]

- A Comprehensive Guide to 3,3-(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)di(1-propanol) - INNO Specialty Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwBP3oHrBxZAHJ-MkbSFmSMtSfYiE7YzSrv-EPsFUq6mH4EowjV9fAMdNG-5OprIRNkv0SfWzfZGgdzwr9ngrxF_gca3gdRxd5O5eh5O9JpiyfSRA79I21phvdQAe32_jZDKLzk4R_-9I_o6y66-TYiMUTInzhZ06kmkZUDhjBtIPN2fS65g7lVQ_P9NWapydJmr2KqV7eh63TOyVoBQW1Wt7RvnYnUIys]

- 1,3-Bis(3-glycidyloxypropyl)tetramethyldisiloxane - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbehe2tLKFXgEPPmCdljOMKT3MmoNMK8PHOMdl-K2ZNUOQdq84p6q3T4D5fQ6PkN2BHzpFwfrAjUW4Qo4icVCIVf4bs82zPbo_qXcyaiBSe5FVi9-6kA1IF5EN5WGtuCtVVcRZQnLQy1igJvdu4SqKBMQ=]

- 1,1,3,3-TETRAMETHYLDISILOXANE, 98% - Gelest, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_idiDRyyXrg5SZ5K_8yXoGJhXfKvDHCnFN47ffCijqs6txNqywLhiHH6sOMVa8HO3jNFpHDqeWUDRvBLAzksuKuEU_IulYGSB4nUBK6n5wCgqxXzUCOZJDrYT3gkkd9rG4ww=]

- Safety Data Sheet: 1,1,3,3-Tetramethyldisiloxane - Chemos GmbH & Co. KG. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIs5vHhY-hnfmEDOUTqS5CgesGAhXhqaLv2_547D3aF2iTAIf01GI5CCdrfnERC6KC3GXys9_rvYS5JiAv7UMa7z1y0rzFNkDCq5xWIBYGVLnI-Q6_Plh81hm4nAVAQt0UTgR5RYEN8F3-Yj77EigS8cf7EEtjTMe8n4_zNrrvEQw2xQ==]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.

Sources

- 1. capotchem.com [capotchem.com]

- 2. 1,3-BIS(3-HYDROXYPROPYL)TETRAMETHYLDISILOXANE | 18001-97-3 [chemicalbook.com]

- 3. 1,3-BIS(HYDROXYPROPYL)TETRAMETHYLDISILOXANE, tech 95 | [gelest.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. innospk.com [innospk.com]

- 7. 3,3'-(1,1,3,3-Tetramethyldisiloxan-1,3-diyl)dipropanol | 18001-97-3 [m.chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic Guide to 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol for Advanced Research and Development

This technical guide provides an in-depth analysis of the spectroscopic data for 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol (CAS No: 18001-97-3), a key organosilicon compound utilized in polymer synthesis and as a crosslinking agent. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Synthesis Overview

This compound, also known as 1,3-bis(3-hydroxypropyl)tetramethyldisiloxane, possesses a flexible siloxane backbone with terminal propanol functionalities. This unique structure imparts both hydrophobic (siloxane) and hydrophilic (hydroxyl) characteristics, making it a valuable building block in materials science.

The primary route for synthesizing this compound is through the hydrosilylation of allyl alcohol with 1,1,3,3-tetramethyldisiloxane.[1] This reaction is typically catalyzed by a platinum-based catalyst, such as Karstedt's catalyst (a platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex).[2] The expertise in this synthesis lies in controlling the reaction conditions to favor the desired β-addition and minimize side reactions.

Caption: Synthesis of the target compound via hydrosilylation.

A detailed experimental protocol for this synthesis is provided in Section 5.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural verification of this compound. Both ¹H and ¹³C NMR provide unambiguous evidence for the connectivity of the molecule.

Experimental Protocol: NMR Analysis

For optimal results, samples should be prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds, while DMSO-d₆ can be advantageous for observing exchangeable protons like those in hydroxyl groups. The solution should be filtered to remove any particulate matter which can degrade spectral quality.[3]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for achieving good signal dispersion.

-

¹H NMR: Standard acquisition parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans is required.[4] A pulse program with proton decoupling, such as zgpg30, is typically used to simplify the spectrum and enhance signal-to-noise through the Nuclear Overhauser Effect (NOE).[5]

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a clear fingerprint of the proton environments within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~0.05 | Singlet | 12H | Si-CH ₃ |

| ~0.5 | Multiplet | 4H | Si-CH ₂-CH₂ |

| ~1.5 | Multiplet | 4H | Si-CH₂-CH ₂ |

| ~3.6 | Triplet | 4H | -CH ₂-OH |

| Variable | Broad Singlet | 2H | -OH |

Interpretation:

-

The prominent singlet at approximately 0.05 ppm is characteristic of the twelve magnetically equivalent protons of the four methyl groups attached to the silicon atoms. Its high upfield shift is a hallmark of protons on a carbon adjacent to a silicon atom.

-

The multiplets around 0.5 ppm and 1.5 ppm correspond to the two methylene groups of the propyl chain attached to the silicon atom. The multiplet at ~0.5 ppm is assigned to the methylene group directly bonded to the silicon, experiencing its shielding effect.

-

The triplet at approximately 3.6 ppm is assigned to the methylene group attached to the hydroxyl group. The triplet splitting pattern arises from coupling with the adjacent methylene protons.

-

A broad singlet, the chemical shift of which can vary depending on solvent and concentration, is indicative of the hydroxyl protons. This broadness is a result of chemical exchange.

Caption: Correlation of ¹H NMR signals to the molecular structure.

¹³C NMR Spectral Data and Interpretation

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~ -2.0 | Si-C H₃ | The carbon of the methyl group bonded to silicon is highly shielded, resulting in a characteristic upfield shift, often below 0 ppm. |

| ~ 15.0 | Si-C H₂-CH₂ | This methylene carbon is directly attached to the silicon atom. |

| ~ 28.0 | Si-CH₂-C H₂ | The central methylene carbon of the propyl chain. |

| ~ 65.0 | -C H₂-OH | The carbon atom bonded to the electronegative oxygen of the hydroxyl group is significantly deshielded, appearing furthest downfield. |

Self-Validation: The presence of four distinct carbon signals is consistent with the molecular symmetry of the compound. The predicted chemical shifts align with established trends for alkylsiloxanes and alcohols.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful and rapid technique for identifying the key functional groups present in this compound.

Experimental Protocol: FTIR Analysis

For liquid samples like this, Attenuated Total Reflectance (ATR) is the preferred FTIR technique as it requires minimal sample preparation.[7] A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[8] A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.

FTIR Spectral Data and Interpretation

The FTIR spectrum is dominated by strong absorptions characteristic of the siloxane and alcohol functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch | Intermolecularly hydrogen-bonded hydroxyl groups. |

| 2960-2850 | Medium | C-H stretch | Aliphatic C-H bonds in the methyl and propyl groups. |

| 1260-1250 | Strong | Si-CH₃ symmetric deformation | Characteristic vibration of methyl groups on silicon. |

| 1100-1000 | Very Strong, Broad | Si-O-Si asymmetric stretch | The defining absorption of the siloxane backbone. |

| ~800 | Strong | Si-C stretch and CH₃ rock | Vibrations associated with the Si-C bonds. |

Interpretation:

-

The most prominent feature is the very strong and broad absorption band in the 1100-1000 cm⁻¹ region, which is the classic signature of the Si-O-Si asymmetric stretching vibration.[9] Its intensity and breadth are indicative of the polymeric nature of the siloxane linkage.

-

A broad and strong band in the 3600-3200 cm⁻¹ region confirms the presence of the hydroxyl (-OH) groups, with the broadening due to hydrogen bonding.

-

The sharp, strong peak around 1260 cm⁻¹ is characteristic of the symmetric deformation of the Si-CH₃ groups.

-

The absorptions in the 2960-2850 cm⁻¹ range are attributed to the stretching vibrations of the aliphatic C-H bonds in both the methyl and propyl moieties.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Experimental Protocol: Mass Spectrometry

Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule, as it is polar due to the terminal hydroxyl groups and less prone to fragmentation during ionization compared to techniques like Electron Ionization (EI).[10]

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1-10 µg/mL).

-

Instrumentation: An ESI source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Ionization Mode: Positive ion mode is typically used, where the molecule is detected as a protonated species [M+H]⁺ or an adduct with a cation like sodium [M+Na]⁺.[11]

-

Key Parameters: The spray voltage, capillary temperature, and gas flows are optimized to achieve a stable spray and maximize the signal of the ion of interest.[12]

Mass Spectrum Data and Interpretation

The ESI mass spectrum is expected to show a prominent peak corresponding to the protonated molecule.

| m/z (mass-to-charge ratio) | Proposed Ion | Interpretation |

| 251.15 | [C₁₀H₂₆O₃Si₂ + H]⁺ | The protonated molecular ion, confirming the molecular weight of 250.48 g/mol . |

| 273.13 | [C₁₀H₂₆O₃Si₂ + Na]⁺ | The sodium adduct of the molecule, often observed in ESI-MS. |

Fragmentation Analysis: While ESI is a soft ionization technique, some fragmentation can be induced. Common fragmentation pathways for organosiloxanes involve cleavage of the Si-O-Si and Si-C bonds. The observation of fragment ions can provide further structural confirmation.

Detailed Synthesis Protocol

The following is a representative protocol for the synthesis of this compound.

-

Reaction Setup: To a solution of allyl alcohol (e.g., 2 equivalents) in a dry, inert solvent such as toluene, add Karstedt's catalyst (e.g., 10-20 ppm Pt).[2]

-

Addition of Siloxane: Slowly add 1,1,3,3-tetramethyldisiloxane (1 equivalent) to the reaction mixture at a controlled temperature (e.g., 40-60 °C).[2] The reaction is exothermic, and slow addition is crucial to maintain temperature control.

-

Reaction Monitoring: The progress of the reaction can be monitored by FTIR by observing the disappearance of the Si-H stretching band at ~2130 cm⁻¹ from the starting siloxane.[13]

-

Workup and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure diol.

Conclusion

The combination of NMR, FTIR, and mass spectrometry provides a comprehensive and self-validating system for the structural characterization of this compound. The data presented in this guide, along with the outlined experimental considerations, offer a robust framework for researchers in the fields of polymer chemistry, materials science, and drug development to confidently identify and utilize this versatile organosilicon compound.

References

-

NMR Sample Preparation. (n.d.). Retrieved from [Link]

-

Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. (2024). MDPI. Retrieved from [Link]

-

Rbihi, Z., et al. (2014). β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. Scirp.org. Retrieved from [Link]

-

Kruve, A., et al. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. National Institutes of Health. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Retrieved from [Link]

-

Sample preparation for NMR measurements and points to keep in mind. (n.d.). Retrieved from [Link]

-

Investigation of Siloxane Film Formation on Functionalized Germanium Crystals by Atomic Force Microscopy and FTIR-ATR Spectroscopy. (n.d.). Retrieved from [Link]

-

Hydrosilylation of Allyl Alcohol with [HSiMe2OSiO1.5]8: Octa(3-hydroxypropyldimethylsiloxy)octasilsesquioxane and Its Octamethacrylate Derivative as Potential Precursors to Hybrid Nanocomposites. (2000). Journal of the American Chemical Society. Retrieved from [Link]

-

A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. (2020). MDPI. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Retrieved from [Link]

-

IR SPECTROSCOPIC METHOD FOR DETERMINATION OF SILICONE CROSS-LINKING. (n.d.). Pressure Sensitive Tape Council. Retrieved from [Link]

-

Surficial Siloxane-to-Silanol Interconversion during Room-Temperature Hydration/Dehydration of Amorphous Silica Films Observed by ATR-IR and TIR-Raman Spectroscopy. (2016). Langmuir. Retrieved from [Link]

-

13 Carbon NMR. (n.d.). Retrieved from [Link]

-

1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. (n.d.). ResearchGate. Retrieved from [Link]

-

Hydrosilylation of allyl derivatives with T, D and M type hydrosilanes. (2012). ResearchGate. Retrieved from [Link]

-

Hydrosilylation of Allyl Alcohol with [HSiMe2OSiO1.5]8: Octa(3-hydroxypropyldimethylsiloxy)octasilsesquioxane and Its Octamethacrylate Derivative as Potential Precursors to Hybrid Nanocomposites. (2000). ResearchGate. Retrieved from [Link]

-

Divinyltetramethyldisiloxane, 1,3-Divinyltetramethyl-Disil. (n.d.). DTIC. Retrieved from [Link]

-

Optimized Default 13C Parameters. (2020). University of Wisconsin-Madison, Chemistry Department. Retrieved from [Link]

-

Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (2004). National Institutes of Health. Retrieved from [Link]

-

The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. (2020). LCGC International. Retrieved from [Link]

-

Source parameters & ESI ion sources - Episode 13 | Introduction to LC-M/MS. (2020). YouTube. Retrieved from [Link]

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2019). National Institutes of Health. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scirp.org [scirp.org]

- 3. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 4. 13Carbon NMR [chem.ch.huji.ac.il]

- 5. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 6. 1,3-BIS(3-CYANOPROPYL)TETRAMETHYLDISILOXANE(18027-80-0) 13C NMR spectrum [chemicalbook.com]

- 7. pstc.org [pstc.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol CAS number and identifiers

An In-depth Technical Guide to 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No. 18001-97-3), a versatile organosiloxane compound. Characterized by a flexible siloxane backbone and terminal hydroxypropyl groups, this diol serves as a critical building block in advanced polymer chemistry. This document details its chemical identity, physicochemical properties, synthesis pathway via hydrosilylation, and key applications in the development of specialized materials. Furthermore, it outlines essential safety protocols and handling procedures for laboratory and industrial settings, aiming to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective and safe utilization.

Core Chemical Identity & Identifiers

This compound is an organosilicon compound distinguished by a central disiloxane bond with methyl substituents and two terminal propanol functional groups. These hydroxyl groups are primary sites of reactivity, making the molecule a valuable precursor in polymerization and material modification.[1]

| Identifier | Value | Source(s) |

| CAS Number | 18001-97-3 | [1][2][3] |

| IUPAC Name | 3-[[3-hydroxypropyl(dimethyl)silyl]oxy-dimethylsilyl]propan-1-ol | [2][4] |

| Synonyms | 1,3-Bis(3-hydroxypropyl)tetramethyldisiloxane; 4,4,6,6-tetramethyl-5-oxa-4,6-disila-nonane-1,9-diol | [2][3][5] |

| Molecular Formula | C₁₀H₂₆O₃Si₂ | [2][3][6] |

| Molecular Weight | 250.48 g/mol | [1][2][3] |

| InChI Key | ISPWSRVEMSGMKS-UHFFFAOYSA-N | [1][2][4] |

| Canonical SMILES | C(CCCO)O(C)CCCO | [2][4] |

| EINECS Number | 241-916-2 | [2][3][4] |

Physicochemical Properties

The compound exists as a clear, colorless to straw-colored liquid under standard conditions.[4][7] Its physical properties are dictated by the combination of the nonpolar, flexible siloxane core and the polar, reactive hydroxyl termini.

| Property | Value | Source(s) |

| Appearance | Clear liquid | [4][7] |

| Density | 0.94 - 0.953 g/mL | [4][6] |

| Boiling Point | 75 °C @ 20 mmHg | [6][7] |

| Melting Point | < 0 °C | [4][7] |

| Flash Point | 45 °C (113 °F) | [6][7] |

| Refractive Index | 1.4472 @ 20 °C | [6] |

| Hydrolytic Sensitivity | No reaction with water under neutral conditions | [6][7] |

Synthesis Pathway and Rationale

The primary industrial synthesis of this compound is achieved through a hydrosilylation reaction. This method is favored for its high efficiency and atom economy, allowing for the direct formation of a silicon-carbon bond.

Causality of Experimental Choice: The hydrosilylation mechanism involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, typically a carbon-carbon double bond. This choice is strategic because the precursors, 1,1,3,3-Tetramethyldisiloxane (containing two Si-H bonds) and an allyl derivative like allyl alcohol, are readily available.[1][8] The reaction is catalyzed by a platinum complex, such as Karstedt's catalyst, which facilitates the reaction under mild conditions with high selectivity, minimizing unwanted side reactions.[1]

Experimental Protocol: Catalytic Hydrosilylation

-

Reactor Setup: An inert atmosphere reactor is charged with 1,1,3,3-Tetramethyldisiloxane (the Si-H source) and a suitable solvent (e.g., toluene).

-

Catalyst Introduction: A catalytic amount of a platinum-based catalyst (e.g., Karstedt's catalyst) is added to the reactor.

-

Reactant Addition: Allyl alcohol is added dropwise to the mixture. The rate of addition is controlled to manage the exothermic reaction and maintain a target temperature.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as FTIR spectroscopy, observing the disappearance of the Si-H stretching band (~2100 cm⁻¹).

-

Workup and Purification: Upon completion, the catalyst may be removed by filtration through a silica plug. The solvent is then removed under reduced pressure, and the final product is purified via vacuum distillation to yield the high-purity diol.[1]

Caption: Synthesis workflow via catalytic hydrosilylation.

Applications in Research and Drug Development

The unique bifunctional nature of this molecule—possessing both a flexible, hydrophobic siloxane core and reactive hydrophilic hydroxyl ends—makes it a valuable component in material science.

-

Polymer Synthesis: It serves as a key monomer for creating silicone-polyether copolymers. The siloxane segment imparts flexibility, thermal stability, and low surface tension, while the polyether segments, formed from the hydroxyl groups, enhance hydrophilicity and biocompatibility.[1]

-

Crosslinking Agent: In silicone elastomers and resins, the terminal hydroxyl groups can undergo condensation reactions to form a crosslinked network.[1] This process is fundamental to curing silicone-based materials, transforming them from liquid polymers into solid, durable elastomers used in seals, adhesives, and medical devices.

-

Surface Modification & Coatings: It is used as a leveling agent and dispersant in advanced coatings and paints.[5] Its siloxane backbone orients at the air-liquid interface, reducing surface tension and promoting a smooth, uniform finish.

Caption: Core application pathways for the siloxane diol.

Safety, Handling, and Storage

While some databases report that this chemical does not meet GHS hazard criteria, more detailed safety data sheets classify it as a flammable liquid that can cause skin, eye, and respiratory irritation.[2][7][9] Therefore, cautious handling is imperative.

GHS Hazard Information:

Protocol for Safe Handling and Storage

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. All equipment must be grounded to prevent static electricity discharge, which could ignite vapors.[11]

-

Personal Protective Equipment (PPE):

-

Handling Procedures:

-

Storage:

Conclusion

This compound is a functionally elegant molecule whose value lies in its hybrid structure. The synergy between its inorganic siloxane backbone and organic propanol termini provides a versatile platform for the synthesis of advanced materials with tailored properties. For researchers in polymer science and materials development, a thorough understanding of its synthesis, reactivity, and safe handling protocols is essential for leveraging its full potential in creating next-generation copolymers, elastomers, and functional coatings.

References

- Benchchem. (n.d.). This compound.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanal. National Center for Biotechnology Information. Retrieved from [Link]

-

Gelest, Inc. (2016). Safety Data Sheet: 1,3-BIS(3-HYDROXYISOBUTYL)TETRAMETHYLDISILOXANE. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Safety Data Sheet: 1,3-BIS(HYDROXYPROPYL)TETRAMETHYLDISILOXANE, tech 95. Retrieved from [Link]

-

Chemsrc. (2024). 1,3-bis(3-hydroxypropyl)tetramethyldisiloxane. Retrieved from [Link]

-

Gelest, Inc. (n.d.). 1,3-BIS(HYDROXYPROPYL)TETRAMETHYLDISILOXANE, tech 95. Retrieved from [Link]

-

INNO Specialty Chemicals. (n.d.). A Comprehensive Guide to 3,3-(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)di(1-propanol). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C10H26O3Si2 | CID 87399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,3`-(1,1,3,3-TETRAMETHYLDISILOXANE-1,3-DIYL)BIS(PROPAN-1-OL) - CAS:18001-97-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. innospk.com [innospk.com]

- 6. 1,3-BIS(HYDROXYPROPYL)TETRAMETHYLDISILOXANE, tech 95 | [gelest.com]

- 7. 3,3'-(1,1,3,3-Tetramethyldisiloxan-1,3-diyl)dipropanol | 18001-97-3 [m.chemicalbook.com]

- 8. CAS#:18001-97-3 | 1,3-bis(3-hydroxypropyl)tetramethyldisiloxane | Chemsrc [chemsrc.com]

- 9. s3.amazonaws.com [s3.amazonaws.com]

- 10. gelest.com [gelest.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Thermal Stability of 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol

Introduction: The Critical Role of Thermal Stability in Advanced Applications

3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol, a carbinol-terminated disiloxane (CAS No: 18001-97-3), represents a unique class of organosilicon compounds.[1] Its structure, featuring a flexible siloxane backbone and reactive terminal hydroxyl groups, makes it a valuable building block in various high-performance materials. These applications range from the synthesis of silicone-polyether copolymers to serving as a crosslinking agent in silicone elastomers.[2] For researchers and professionals in drug development, its derivatives are explored for biomedical applications, including drug delivery systems, owing to their potential biocompatibility.[2] In all these applications, the material's ability to withstand thermal stress is paramount. This guide provides a comprehensive analysis of the thermal stability of this disiloxane diol, offering insights into its degradation mechanisms and the experimental methodologies used for its characterization. Understanding these thermal properties is crucial for predicting material lifetime, defining processing limits, and ensuring the reliability of final products.

Core Concept: The Inherent Instability of the Hydroxypropyl Terminus

The thermal stability of siloxane-based materials is generally high due to the strength of the siloxane (Si-O) bond. However, the overall stability of a polysiloxane oligomer is often dictated by its end groups. For hydroxyalkyl-terminated polysiloxanes, a key degradation pathway involves an intramolecular "back-biting" reaction.[3] Studies have shown that oligomers with hydroxypropyl and hydroxybutyl end groups are susceptible to degradation upon heating.[3][4] This instability is attributed to the primary hydroxyl oxygen attacking the terminal silicon atom, which leads to the formation of stable five- and six-membered heterocyclic compounds and a loss of the functional end groups.[3][4] This mechanism is a critical consideration for this compound and will be explored in detail.

Experimental Characterization of Thermal Stability

To rigorously assess the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry-standard approach.[5] These techniques provide quantitative data on mass loss and thermal events as a function of temperature.

Recommended Experimental Workflow

The following diagram outlines a robust workflow for the thermal analysis of the title compound. The causality behind each step is crucial for obtaining reproducible and reliable data.

Caption: Experimental workflow for thermal stability analysis.

Detailed Experimental Protocols

1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.

-

Instrumentation: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q600 or similar).[6]

-

Procedure:

-

Tare a clean, empty TGA pan (platinum or alumina).

-

Accurately weigh 5-10 mg of the dried this compound into the pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[5]

-

Heat the sample from ambient temperature (e.g., 25°C) to 800°C at a linear heating rate of 10°C/min.[5]

-

Record the mass loss and its first derivative (DTG) as a function of temperature.

-

2. Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as glass transition (Tg), crystallization (Tc), and melting (Tm), and to detect exothermic or endothermic events associated with decomposition.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Procedure:

-

Accurately weigh 5-10 mg of the dried sample into a hermetically sealed aluminum pan. Use an empty, sealed pan as the reference.

-

Place both pans in the DSC cell.

-

Equilibrate the cell at a low temperature, for example, -100°C.

-

Heat the sample to a temperature above its expected decomposition range (e.g., 400°C) at a heating rate of 10°C/min under a nitrogen purge.[7]

-

Record the heat flow as a function of temperature.

-

Interpreting the Data: Expected Thermal Behavior

Based on the known chemistry of hydroxypropyl-terminated siloxanes, the following data represents the expected thermal profile for this compound.

Table 1: Summary of Expected TGA & DSC Data

| Parameter | Symbol | Expected Value Range | Significance |

| TGA (Nitrogen) | |||

| Onset Decomposition Temp. | Td, onset | 200 - 250°C | The temperature at which significant mass loss begins. |

| Temp. at Max. Weight Loss | Tmax | 280 - 350°C | Indicates the point of the most rapid degradation. |

| Residual Mass @ 800°C | % Residue | < 10% | Low residue suggests degradation primarily forms volatile products. |

| DSC (Nitrogen) | |||

| Glass Transition Temp. | Tg | < -50°C | Reflects the high flexibility of the siloxane backbone.[7] |

| Exothermic Event | Texo | 250 - 400°C | May correspond to decomposition and cross-linking reactions. |

The Decomposition Mechanism: A Step-by-Step Analysis

The primary thermal degradation pathway for this compound in an inert atmosphere is initiated by the terminal hydroxyl groups. This process can be visualized as an intramolecular cyclization reaction.

Caption: Proposed thermal decomposition pathway.

Mechanistic Steps:

-

Initiation: Upon heating, the increased molecular motion facilitates the approach of one of the terminal primary hydroxyl groups towards the adjacent silicon atom.

-

Intramolecular Nucleophilic Attack ("Back-Biting"): The lone pair of electrons on the hydroxyl oxygen acts as a nucleophile, attacking the electrophilic silicon atom. This forms a transient five-coordinate silicon intermediate.[3]

-

Cyclization and Bond Cleavage: The unstable intermediate rapidly rearranges. This involves the cleavage of the Si-O-Si siloxane bond and the Si-C bond of the propyl chain, leading to the formation of a stable six-membered heterocyclic ring containing silicon and oxygen.

-

Formation of Volatile Products: This degradation pathway results in the formation of volatile, low-molecular-weight products, consistent with the significant mass loss observed in TGA.[8] The expected products include a cyclic siloxane and propylene glycol, which may further decompose at higher temperatures.

This "unzipping" mechanism, initiated from the chain ends, is a characteristic degradation route for polysiloxanes with reactive terminal groups like silanols or hydroxyalkyls.[8]

Conclusion for the Professional

The thermal stability of this compound is fundamentally limited by the reactivity of its hydroxypropyl end groups. While the siloxane backbone is robust, the molecule is susceptible to thermal degradation beginning at temperatures around 200-250°C via an intramolecular cyclization mechanism. This "back-biting" reaction leads to the formation of volatile cyclic siloxanes and results in significant mass loss.

For professionals in materials science and drug development, this intrinsic thermal instability has critical implications. Processing temperatures for formulations containing this diol must be carefully controlled to remain below the onset of decomposition to prevent unintended degradation and changes in material properties. When used as a crosslinker or monomer, the curing or polymerization conditions must be optimized to ensure that the desired reaction occurs without triggering thermal decomposition. This in-depth understanding of the thermal behavior of this compound is essential for its effective and reliable application in advanced technologies.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87399, this compound. Retrieved from [Link]

- Yilgor, I., & Yilgor, E. (1998). Thermal stabilities of end groups in hydroxyalkyl terminated polydimethylsiloxane oligomers. Polymer Bulletin, 40, 525-532.

- Laskowska, A., & Olejnik, M. (2021). Evaluation of Thermal Stability and Thermal Transitions of Hydroxyl-Terminated Polysiloxane/Montmorillonite Nanocomposites.

-

Jitianu, A., & Jitianu, M. (2011). Thermal analysis of organically modified siloxane melting gels. CUNY Academic Works. Retrieved from [Link]

- Dvornic, P. R. (n.d.). High Temperature Stability of Polysiloxanes. In Silicon Compounds. Gelest, Inc.

-

Gelest, Inc. (n.d.). 1,3-BIS(HYDROXYPROPYL)TETRAMETHYLDISILOXANE, tech 95. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of hydroxypropyl terminated polydimethylsiloxane-polyurethane copolymers. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Thermal stabilities of end groups in hydroxyalkyl terminated polydimethylsiloxane oligomers. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. PMC. Retrieved from [Link]

-

Indian Institute of Technology Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. Thermal stabilities of end groups in hydroxyalkyl terminated polydimethylsiloxane oligomers | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Thermal Stability and Thermal Transitions of Hydroxyl-Terminated Polysiloxane/Montmorillonite Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iitk.ac.in [iitk.ac.in]

- 7. academicworks.cuny.edu [academicworks.cuny.edu]

- 8. gelest.com [gelest.com]

A Comprehensive Technical Guide to the Solubility of 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular principles governing its solubility, offers predictive insights based on analogous compounds, and provides a detailed experimental protocol for empirical determination.

Introduction: Understanding the Molecular Architecture

This compound is a unique organosilicon compound characterized by a flexible siloxane backbone and terminal hydroxyl groups. Its structure, featuring a nonpolar dimethylsiloxane core and polar propanol end groups, results in an amphiphilic nature that dictates its interaction with various organic solvents. This dual characteristic is central to its application in diverse fields, including polymer chemistry, materials science, and pharmaceutical formulations, where precise control over solubility is paramount.

The Principle of "Like Dissolves Like": A Predictive Framework

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be miscible. The molecular structure of this compound, with its distinct polar and nonpolar regions, suggests a nuanced solubility profile.

The dominant feature of the molecule is the tetramethyldisiloxane core, which is structurally similar to polydimethylsiloxane (PDMS). PDMS is well-documented to be soluble in nonpolar or weakly polar organic solvents.[1][2] This is due to the low polarity of the Si-O-Si backbone and the methyl groups. Conversely, PDMS exhibits poor solubility in highly polar solvents.[1]

The presence of two terminal hydroxyl (-OH) groups introduces a polar character to the molecule, enabling hydrogen bonding. While these groups enhance solubility in more polar environments compared to a purely nonpolar siloxane, the influence of the larger nonpolar siloxane chain is expected to be the primary determinant of its overall solubility in a wide range of organic solvents.

Visualizing the Molecular Structure and Polarity

Caption: Molecular structure highlighting polar and nonpolar regions.

Predicted and Observed Solubility Profile

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High | The nonpolar nature of these solvents strongly interacts with the dominant nonpolar siloxane backbone of the solute. |

| Nonpolar Aromatic | Toluene, Xylene, Benzene | High | Similar to aliphatic solvents, the nonpolar aromatic rings effectively solvate the nonpolar portion of the molecule. Polydimethylsiloxane shows good solubility in these solvents.[2] |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents have polarities that are highly compatible with the overall polarity of the siloxane diol. Chloroform is a known good solvent for PDMS.[3] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | Ethers are effective solvents for many siloxane-based materials due to their ability to solvate both nonpolar and moderately polar compounds.[3] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to Low | These solvents are more polar and may have limited miscibility. While the hydroxyl groups can interact, the nonpolar backbone hinders full dissolution. PDMS is only partially soluble in acetone.[2] |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Very Low | The strong hydrogen bonding network of alcohols favors self-association over solvating the large nonpolar siloxane chain, despite the presence of terminal hydroxyl groups on the solute. PDMS is generally insoluble in lower-chain alcohols.[2] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low | These highly polar solvents are generally poor solvents for nonpolar compounds and are not expected to effectively solvate the siloxane backbone. |

| Water | Very Low / Insoluble | The significant nonpolar character of the molecule leads to very poor miscibility with water. Silanol-terminated PDMS is insoluble in water.[4] |

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol, based on the isothermal shake-flask method, provides a reliable and self-validating system for determining the solubility of this compound in a given organic solvent.

Causality Behind Experimental Choices

The shake-flask method is chosen for its simplicity and reliability in achieving thermodynamic equilibrium. The extended equilibration time with agitation ensures that the solvent becomes fully saturated with the solute. The subsequent analysis of the supernatant provides a direct measure of the solubility at the specified temperature.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of glass vials with screw caps, add a measured excess of this compound. The presence of an undissolved phase is crucial for ensuring saturation.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature water bath or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials using a mechanical shaker or orbital mixer for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 12 hours to allow the undissolved solute to settle.

-

Alternatively, for faster separation, centrifuge the vials at a controlled temperature.

-

-

Sampling:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any undissolved solute.

-

-

Analysis:

-

Accurately dilute the collected aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as:

-

Gas Chromatography (GC): Suitable for volatile compounds.

-

High-Performance Liquid Chromatography (HPLC): A versatile method for non-volatile compounds.

-

Gravimetric Analysis: Involves evaporating the solvent from a known volume of the saturated solution and weighing the residual solute. This method is simpler but may be less precise.

-

-

-

Calculation of Solubility:

-

From the determined concentration of the diluted sample, calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Conclusion and Implications

The solubility of this compound is dictated by its amphiphilic nature, with the nonpolar siloxane backbone being the primary driver of its behavior in organic solvents. It is predicted to be highly soluble in nonpolar and weakly polar solvents, with decreasing solubility as the polarity of the solvent increases. For applications requiring precise solubility data, the provided experimental protocol offers a robust framework for empirical determination. A thorough understanding of these solubility characteristics is essential for the effective formulation, processing, and application of this versatile organosilicon compound in research and development.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? [Online] Available at: [Link]

-

Bellevue College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Online] Available at: [Link]

-

Zhongtian East Fluorine Silicon Material Co., Ltd. (n.d.). Polydimethylsiloxane. [Online] Available at: [Link]

-

Mukherjee, P., et al. (2012). Influence of different organic solvents on degree of swelling of poly (dimethyl siloxane)-based sealer. Journal of Conservative Dentistry, 15(4), 359. [Online] Available at: [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Online] Available at: [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Experiment 2 # Solubility 13. [Online] Available at: [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Online] Available at: [Link]

-

Lee, J. N., Park, C., & Whitesides, G. M. (2003). Solvent Compatibility of Poly(dimethylsiloxane)-Based Microfluidic Devices. Analytical Chemistry, 75(23), 6544-6554. [Online] Available at: [Link]

-

ResearchGate. (2015). Does PDMS have any solvents? [Online] Available at: [Link]

-

Zhang, Y., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 1-12. [Online] Available at: [Link]

-

Li, H., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 1-13. [Online] Available at: [Link]

-

ResearchGate. (2018). Predict solubility of organic compounds? [Online] Available at: [Link]

-

Gracin, S., Brinck, T., & Rasmuson, Å. C. (2002). Prediction of solubility of solid organic compounds in solvents by UNIFAC. Industrial & Engineering Chemistry Research, 41(20), 5114-5124. [Online] Available at: [Link]

-

Devoe, H. (2020). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Online] Available at: [Link]

-

Gelest. (n.d.). 1,3-BIS(HYDROXYPROPYL)TETRAMETHYLDISILOXANE, tech 95. [Online] Available at: [Link]

-

Chemsrc. (2025). CAS#:18001-97-3 | 1,3-bis(3-hydroxypropyl)tetramethyldisiloxane. [Online] Available at: [Link]

-

Vapourtec. (n.d.). Solvent Miscibility Table. [Online] Available at: [Link]

-

Phenomenex. (n.d.). SOLVENT MISCIBILITY TABLE. [Online] Available at: [Link]

-

Vapourtec. (n.d.). SOLVENT MISCIBILITY CHART. [Online] Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Tetramethyldisiloxane (TMDSO, TMDS). [Online] Available at: [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Applications of 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol

This guide provides a comprehensive technical overview of 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol, a versatile organosilicon compound. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the molecule's structural characteristics, synthesis, spectroscopic signature, and key applications, grounding all claims in authoritative sources.

Introduction: A Molecule of Unique Duality

This compound, also known as 1,3-Bis(3-hydroxypropyl)tetramethyldisiloxane, is a fascinating molecule that bridges the worlds of inorganic silicon chemistry and organic chemistry. Its structure is characterized by a flexible siloxane backbone, which imparts properties like thermal stability and low surface energy, flanked by two reactive propanol end-groups that offer sites for further chemical modification. This unique duality makes it a valuable building block in the synthesis of advanced materials.

This guide will explore the molecular architecture of this compound, providing insights into how its structure dictates its properties and applications. We will examine its synthesis through hydrosilylation, a powerful reaction in organosilicon chemistry, and provide a detailed analysis of its spectroscopic fingerprint. Finally, we will discuss its primary roles as a monomer in copolymer synthesis and as a crosslinking agent in the formation of silicone elastomers.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application. The compound is a clear, colorless liquid under standard conditions.[1]

| Property | Value | Reference |

| CAS Number | 18001-97-3 | [2][3] |

| Molecular Formula | C₁₀H₂₆O₃Si₂ | [3][4] |

| Molecular Weight | 250.48 g/mol | [3][4] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 75 °C at 20 mmHg | [2] |

| Density | 0.953 g/mL at 25 °C | [2] |

| Refractive Index | 1.4472 at 20 °C | [2] |

| Flash Point | 45 °C | [2] |

| Solubility | Soluble in many organic solvents | [5] |

Synthesis and Mechanism

The primary route for synthesizing this compound is through the hydrosilylation of allyl alcohol with 1,1,3,3-tetramethyldisiloxane.[6] This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of allyl alcohol, typically catalyzed by a platinum complex, such as Karstedt's catalyst.[4][7]

The causality behind this choice of synthetic route lies in its efficiency and selectivity. Hydrosilylation is a highly reliable and versatile method for forming carbon-silicon bonds. The use of a platinum catalyst is crucial as it facilitates the reaction at moderate temperatures and with high yields.[4] The reaction mechanism, known as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the platinum catalyst, followed by coordination of the alkene, migratory insertion, and reductive elimination to yield the final product.

Experimental Protocol: Synthesis via Hydrosilylation

This protocol is a representative example for the synthesis of this compound.

Materials:

-

1,1,3,3-Tetramethyldisiloxane

-

Allyl alcohol

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)

-

Anhydrous toluene (solvent)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and under an inert atmosphere, add allyl alcohol and anhydrous toluene.

-

Heat the solution to a specified temperature (e.g., 40-60°C).

-

Add Karstedt's catalyst to the reaction mixture.

-

Slowly add 1,1,3,3-tetramethyldisiloxane dropwise to the reaction mixture.

-

Maintain the reaction at the specified temperature and monitor its progress using techniques like FT-IR spectroscopy (observing the disappearance of the Si-H stretching band around 2155 cm⁻¹).

-

Upon completion, the solvent and any excess reactants can be removed under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography.

Logical Relationship of Synthesis

Caption: Synthesis of the target molecule via platinum-catalyzed hydrosilylation.

Spectroscopic Characterization

The molecular structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 0.1 | s | 12H | Si-CH ₃ |

| ~ 0.5 | m | 4H | Si-CH ₂-CH₂-CH₂-OH |

| ~ 1.5 | m | 4H | Si-CH₂-CH ₂-CH₂-OH |

| ~ 3.6 | t | 4H | Si-CH₂-CH₂-CH ₂-OH |

| (variable) | br s | 2H | -OH |

The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 0 | Si-C H₃ |

| ~ 15 | Si-C H₂-CH₂-CH₂-OH |

| ~ 26 | Si-CH₂-C H₂-CH₂-OH |

| ~ 65 | Si-CH₂-CH₂-C H₂-OH |

FT-IR Spectroscopy

The FT-IR spectrum reveals the characteristic vibrational modes of the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 2960-2870 | Medium-Strong | C-H stretch (aliphatic) |

| 1260 | Strong, Sharp | Si-CH₃ symmetric deformation |

| 1100-1000 | Very Strong | Si-O-Si asymmetric stretch |

| 800 | Strong | Si-C stretch and CH₃ rock |

The broad O-H stretching band is indicative of intermolecular hydrogen bonding between the terminal propanol groups. The very strong Si-O-Si stretching absorption is a hallmark of the siloxane backbone.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this molecule would likely show fragmentation patterns characteristic of siloxanes and alcohols. While a molecular ion peak (M⁺) at m/z 250 may be observed, it is often weak in siloxanes. Common fragmentation pathways would include:

-

α-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group.

-

Loss of a methyl group: From the Si-CH₃ moieties, leading to an [M-15]⁺ ion.

-

Rearrangement reactions: Common in siloxane fragmentation, often involving the migration of groups to the silicon atom.

-

Cleavage of the Si-O-Si bond: Leading to smaller siloxane fragments.

A characteristic peak would be at m/z 73, corresponding to the [(CH₃)₃Si]⁺ ion, which is a common and stable fragment in the mass spectra of trimethylsilyl compounds.

Applications in Materials Science

The unique molecular structure of this compound makes it a valuable component in the synthesis of advanced materials.

Monomer for Copolymer Synthesis

The terminal hydroxyl groups of the molecule allow it to act as a diol monomer in condensation polymerization reactions. This is particularly useful for incorporating flexible siloxane segments into various polymer backbones, such as polyurethanes, polyesters, and polycarbonates. The resulting silicone-polyether copolymers exhibit a combination of properties from both the silicone and the organic polymer blocks, including:

-

Enhanced Flexibility and Impact Strength: The low glass transition temperature of the polysiloxane segment improves the flexibility of the material, even at low temperatures.

-

Improved Thermal Stability: The strong Si-O bonds of the siloxane backbone contribute to higher thermal stability of the copolymer.

-

Hydrophobicity and Surface Properties: The siloxane segments tend to migrate to the surface, imparting hydrophobicity, low friction, and release properties.

Crosslinking Agent for Silicone Elastomers

The di-functional nature of this compound makes it an effective crosslinking agent in the preparation of silicone elastomers.[1] In these systems, the hydroxyl groups can react with other functional groups, such as Si-H or Si-OR, on polymer chains to form a three-dimensional network. This crosslinking process transforms liquid silicone polymers into solid, elastic materials. The length of the dipropanol chain between the reactive hydroxyl groups influences the crosslink density and, consequently, the mechanical properties of the resulting elastomer.